molecular formula C8H7FN2 B12585320 2-(2-Amino-5-fluorophenyl)acetonitrile CAS No. 600710-17-6

2-(2-Amino-5-fluorophenyl)acetonitrile

Cat. No.: B12585320
CAS No.: 600710-17-6
M. Wt: 150.15 g/mol
InChI Key: MIXYAWLQVDSEFR-UHFFFAOYSA-N
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Description

2-(2-Amino-5-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H7FN2. It is a derivative of acetonitrile, where the nitrile group is attached to a phenyl ring substituted with an amino group and a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-fluorophenyl)acetonitrile typically involves the reaction of 2-amino-5-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method is the nucleophilic substitution reaction, where the amino group is introduced to the fluorinated aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-fluorophenyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines .

Scientific Research Applications

2-(2-Amino-5-fluorophenyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-Amino-5-fluorophenyl)acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-5-fluorophenyl)acetonitrile is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

600710-17-6

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

2-(2-amino-5-fluorophenyl)acetonitrile

InChI

InChI=1S/C8H7FN2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5H,3,11H2

InChI Key

MIXYAWLQVDSEFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CC#N)N

Origin of Product

United States

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